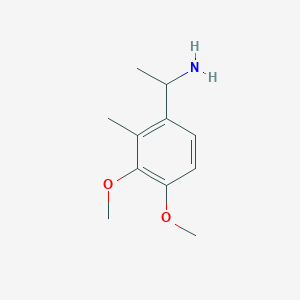

5-(Aminomethyl)-3-chloropyridin-2-OL

Vue d'ensemble

Description

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound “5-(Aminomethyl)-3-chloropyridin-2-OL” suggests it contains an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) on a pyridine ring .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The reactions need to be carefully planned to ensure that the desired product is formed .Molecular Structure Analysis

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can provide valuable information about its functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various laboratory techniques .Applications De Recherche Scientifique

Antibacterial Agents

5-(Aminomethyl)-3-chloropyridin-2-OL: has been utilized in the development of aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics . These antibiotics are designed as potential broad-spectrum agents that could be developed into therapeutics to treat a variety of infections, including those resistant to current treatments . They also show promise against biodefense pathogens and have improved safety and pharmacokinetic properties .

Antimycobacterial Therapy

Researchers have identified that derivatives of this compound are significantly more potent against Mycobacterium abscessus (Mab) than regular spectinomycin . This is particularly important as Mab is a rapidly growing, multi-drug resistant mycobacteria, which is known to contaminate medications and medical devices .

Overcoming Antibiotic Resistance

The modified structure of 5-(Aminomethyl)-3-chloropyridin-2-OL derivatives has been shown to overcome native efflux in Mycobacterium abscessus , which is a mechanism that contributes to antibiotic resistance . This makes it a valuable candidate for further research in combating resistant bacterial strains.

Drug Safety and Pharmacokinetics

The safety profile and pharmacokinetic properties of 5-(Aminomethyl)-3-chloropyridin-2-OL derivatives have been improved compared to traditional spectinomycin. This enhancement could lead to better patient outcomes and reduced side effects in clinical applications .

Biodefense Applications

Due to its broad-spectrum antibiotic capabilities, 5-(Aminomethyl)-3-chloropyridin-2-OL and its derivatives could be developed for use in biodefense, particularly in treating infections that may arise from biological threats .

Tuberculosis Treatment

Given the compound’s effectiveness against mycobacteria, there is potential for its application in treating tuberculosis, especially in cases where the disease is caused by strains resistant to conventional drugs .

Novel Material Synthesis

While not directly related to 5-(Aminomethyl)-3-chloropyridin-2-OL , compounds with similar structures and functional groups have been explored for their potential in material science, particularly in polymer synthesis. This suggests that further research could uncover material science applications for this compound as well.

Future Research Directions

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(aminomethyl)-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSBQROWQLSLFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-3-chloropyridin-2-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide](/img/structure/B1459081.png)

![2-[4-(Difluoromethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1459083.png)

![methyl (2S)-3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1459085.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)

![7-Oxa-3-azabicyclo[4.2.0]octane](/img/structure/B1459097.png)